molecular formula C11H10ClNO B15260549 2-(2-Chlorophenyl)-3-oxopentanenitrile

2-(2-Chlorophenyl)-3-oxopentanenitrile

Cat. No.: B15260549
M. Wt: 207.65 g/mol
InChI Key: WSWCNOMTOVWMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-3-oxopentanenitrile is an organic compound that belongs to the class of nitriles It features a chlorophenyl group attached to a pentanenitrile backbone, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-oxopentanenitrile typically involves the reaction of 2-chlorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method is the Knoevenagel condensation, where 2-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry .

Scientific Research Applications

2-(2-Chlorophenyl)-3-oxopentanenitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research into its derivatives has shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including inhibition of enzyme function and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 2-Chloro-3-methylpentane
  • p-Bromochlorobenzene
  • 1-Chloro-4-ethylcyclohexane

Uniqueness

2-(2-Chlorophenyl)-3-oxopentanenitrile stands out due to its unique combination of a chlorophenyl group and a nitrile functionality. This structural feature imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis.

Biological Activity

2-(2-Chlorophenyl)-3-oxopentanenitrile is an organic compound with a unique structural configuration that includes a chlorinated phenyl group, a ketone functional group, and a nitrile group. Its molecular formula is C11H10ClN and it has a molecular weight of approximately 221.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

Chemical Structure

The compound features a five-carbon chain with the following functional groups:

  • Chlorophenyl group : Contributes to its reactivity and potential biological interactions.
  • Ketone group : Implicated in various biochemical pathways.
  • Nitrile group : May enhance the compound's pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. These activities are crucial for its potential therapeutic applications.

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting the production of pro-inflammatory cytokines such as TNF-α. In studies, it was found to suppress TNF-α levels significantly, indicating its potential as an anti-inflammatory agent .
  • Analgesic Effects : In animal models, this compound demonstrated a capacity to alleviate pain, comparable to standard analgesics. This was assessed through carrageenan-induced thermal hypernociception models in rats .

Case Studies

  • In Vivo Studies : A study evaluated the anti-hypernociceptive effects of various derivatives similar to this compound, where it was administered at a dose of 100 µmol/kg. Results indicated significant inhibition of TNF-α production and pain response in treated groups compared to controls .
  • In Vitro Assays : Various assays have been conducted to assess the compound's ability to inhibit specific enzymes related to inflammatory pathways. The results suggest that modifications in the chemical structure can lead to enhanced biological activity .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructureNotable Characteristics
2-(4-Chlorophenyl)-3-oxobutanenitrileStructureSimilar chlorinated phenyl group; potential for different biological activity.
4-(4-Chlorophenyl)-5-oxo-5-phenylpentanenitrileStructureContains additional phenyl group; may exhibit enhanced stability and reactivity.
2-(p-Chlorophenyl)-3-oxobutyronitrileStructureDifferent carbon chain length; variations in reactivity and biological properties possible.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-oxopentanenitrile

InChI

InChI=1S/C11H10ClNO/c1-2-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3

InChI Key

WSWCNOMTOVWMLG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.